molecular formula C10H9NO3 B8166272 1-Ethoxy-4-ethynyl-2-nitrobenzene

1-Ethoxy-4-ethynyl-2-nitrobenzene

Cat. No.: B8166272
M. Wt: 191.18 g/mol
InChI Key: LOYLXCHKKWDASD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethoxy-4-ethynyl-2-nitrobenzene is an organic compound with the molecular formula C10H9NO3 It is a derivative of benzene, characterized by the presence of an ethoxy group, an ethynyl group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-4-ethynyl-2-nitrobenzene can be synthesized through a multi-step process involving the nitration of ethoxybenzene followed by the introduction of an ethynyl group. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as catalysts. The ethynyl group can be introduced through a Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-4-ethynyl-2-nitrobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium ethoxide or other strong bases in an aprotic solvent.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of 1-ethoxy-4-ethynyl-2-aminobenzene.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Ethoxy-4-ethynyl-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-ethoxy-4-ethynyl-2-nitrobenzene involves its interaction with various molecular targets and pathways:

    Molecular Targets: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

    Pathways Involved: The compound may induce oxidative stress and disrupt cellular redox balance, leading to cell death.

Comparison with Similar Compounds

1-Ethoxy-4-ethynyl-2-nitrobenzene can be compared with other similar compounds such as:

    1-Ethoxy-4-nitrobenzene: Lacks the ethynyl group, making it less reactive in certain chemical reactions.

    1-Ethynyl-4-nitrobenzene: Lacks the ethoxy group, which affects its solubility and reactivity.

    1-Ethoxy-2-nitrobenzene: The position of the nitro group affects its chemical properties and reactivity.

Uniqueness: this compound is unique due to the presence of both ethoxy and ethynyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

1-ethoxy-4-ethynyl-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-3-8-5-6-10(14-4-2)9(7-8)11(12)13/h1,5-7H,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYLXCHKKWDASD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C#C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.